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Abstract
(3E,13Z)-Octadecadien-1-ol is a crucial component of the sex pheromone of the clearwing

moth, Nokona pernix. Its stereospecific synthesis is of significant interest for the development

of environmentally benign pest management strategies. This document provides a detailed

application note and a comprehensive protocol for the stereoselective synthesis of (3E,13Z)-
octadecadien-1-ol. The synthetic strategy is centered around the creation of the E and Z

double bonds through a Wittig reaction and a Lindlar hydrogenation, respectively, with key

intermediates being assembled via Sonogashira coupling. This protocol offers a robust

methodology for obtaining the target compound with high stereochemical purity.

Introduction
Insect pheromones, particularly sex pheromones, are powerful tools in integrated pest

management (IPM) due to their species-specificity and high biological activity at low

concentrations. (3E,13Z)-Octadecadien-1-ol has been identified as the major component of

the female sex pheromone of Nokona pernix, a species of clearwing moth.[1] The precise

stereochemistry of the double bonds at the 3 and 13 positions is critical for its biological activity.

Therefore, the development of a reliable and highly stereoselective synthetic route is

paramount for producing this semiochemical for research and agricultural applications.
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The synthetic approach detailed herein is a convergent synthesis that allows for the controlled

formation of both the (E)- and (Z)-alkenes. The key transformations include a Wittig reaction to

establish the (E)-double bond, a Sonogashira coupling to connect the two main fragments of

the molecule, and a Lindlar hydrogenation for the stereoselective formation of the (Z)-double

bond.

Synthetic Strategy Overview
The overall synthetic strategy for (3E,13Z)-octadecadien-1-ol is depicted below. The synthesis

begins with the preparation of two key building blocks: an 11-carbon fragment with a terminal

alkyne and a protected hydroxyl group, and a 7-carbon fragment containing a pre-formed (E)-

double bond and a terminal bromide. These fragments are then coupled using a Sonogashira

reaction. Subsequent selective reduction of the internal alkyne to a (Z)-alkene and deprotection

of the alcohol yields the final product.

Fragment A Synthesis

Fragment B Synthesis

Assembly and Final Steps10-Bromodecan-1-ol 10-(Tetrahydro-2H-pyran-2-yloxy)decanal
Oxidation

(E)-12-(Tetrahydro-2H-pyran-2-yloxy)dodec-2-en-1-ol
Wittig Reaction

(E)-1-Bromo-11-(tetrahydro-2H-pyran-2-yloxy)undec-2-ene

Bromination

(E)-18-(Tetrahydro-2H-pyran-2-yloxy)octadeca-16-en-5-yne

Sonogashira Coupling

1-Heptyne

(3E,13Z)-18-(Tetrahydro-2H-pyran-2-yloxy)octadeca-3,13-diene
Lindlar Hydrogenation

(3E,13Z)-Octadecadien-1-ol
Deprotection

Overall synthetic workflow for (3E,13Z)-Octadecadien-1-ol.

Click to download full resolution via product page

Caption: Overall synthetic workflow for (3E,13Z)-Octadecadien-1-ol.

Data Presentation
Table 1: Summary of Yields and Stereoselectivity for the Synthesis of (3E,13Z)-Octadecadien-
1-ol
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Step Reaction Product Yield (%)
Stereoselectivi
ty (E:Z or Z:E)

1
Oxidation of 10-

bromodecan-1-ol

10-

Bromodecanal
~95 N/A

2 Wittig Reaction
(E)-12-Bromo-

dodec-2-en-1-ol
~85 >95:5 (E:Z)

3

Protection of

Alcohol (THP

ether)

(E)-2-(12-

Bromododec-2-

enyloxy)tetrahydr

o-2H-pyran

~98 N/A

4

Sonogashira

Coupling with 1-

Heptyne

(E)-18-

(Tetrahydro-2H-

pyran-2-

yloxy)octadeca-

2-en-9-yne

~90 N/A

5
Lindlar

Hydrogenation

(3E,13Z)-1-

(Tetrahydro-2H-

pyran-2-

yloxy)octadeca-

3,13-diene

~92
>98:2 (Z:E at

C13)

6
Deprotection of

THP ether

(3E,13Z)-

Octadecadien-1-

ol

~95 N/A

Note: Yields and stereoselectivities are based on literature values for analogous reactions and

may vary depending on experimental conditions.

Experimental Protocols
Protocol 1: Synthesis of (E)-1-Bromo-3-(tetrahydro-2H-
pyran-2-yloxy)prop-1-ene (Wittig Reagent Precursor)
This protocol outlines the formation of a key building block for the E-double bond.
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Step 1: Preparation of Phosphonium Salt Step 2: Oxidation

Step 3: Wittig Reaction with Pentadecanal

3-Bromopropan-1-ol (3-Hydroxypropyl)triphenylphosphonium bromide

Triphenylphosphine

(3-Hydroxypropyl)triphenylphosphonium bromide (3-Oxopropyl)triphenylphosphonium bromide

PCC or Swern Oxidation

(3-Oxopropyl)triphenylphosphonium bromide

(E)-Octadec-3-en-1-alPentadecanal

Base (e.g., NaH)
Workflow for the synthesis of the C18 aldehyde precursor.

Click to download full resolution via product page

Caption: Workflow for the synthesis of the C18 aldehyde precursor.

Materials:

(3-Bromopropyl)triphenylphosphonium bromide

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

13-(Tetrahydro-2H-pyran-2-yloxy)tridecanal

Anhydrous dichloromethane (DCM)

Silica gel for column chromatography

Hexane, Ethyl acetate

Procedure:

Suspend (3-bromopropyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF

in a flame-dried, three-necked flask under an argon atmosphere.
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Cool the suspension to 0 °C in an ice bath.

Add n-BuLi (1.1 equivalents) dropwise via syringe. The solution will turn a deep red or

orange color, indicating the formation of the ylide.

Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an

additional 1 hour.

Cool the ylide solution to -78 °C.

In a separate flask, dissolve 13-(tetrahydro-2H-pyran-2-yloxy)tridecanal (1.0 equivalent) in

anhydrous THF.

Add the aldehyde solution dropwise to the ylide solution at -78 °C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate

gradient to yield (E)-1-(tetrahydro-2H-pyran-2-yloxy)hexadec-3-ene.

Protocol 2: Sonogashira Coupling
This protocol describes the coupling of the two main fragments of the molecule.

Materials:

(E)-1-Bromo-11-(tetrahydro-2H-pyran-2-yloxy)undec-2-ene

1-Heptyne

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
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Copper(I) iodide (CuI)

Triethylamine (TEA)

Anhydrous and degassed THF

Procedure:

To a solution of (E)-1-bromo-11-(tetrahydro-2H-pyran-2-yloxy)undec-2-ene (1.0 equivalent)

in anhydrous and degassed THF, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.06

equivalents).

Add triethylamine (2.0 equivalents) to the mixture.

Add 1-heptyne (1.2 equivalents) dropwise.

Stir the reaction mixture at room temperature under an argon atmosphere until the starting

material is consumed (monitored by TLC).

Filter the reaction mixture through a pad of Celite, washing with diethyl ether.

Concentrate the filtrate under reduced pressure.

Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient) to

afford (E)-18-(tetrahydro-2H-pyran-2-yloxy)octadeca-16-en-5-yne.

Protocol 3: Lindlar Hydrogenation
This protocol details the stereoselective reduction of the internal alkyne to a (Z)-alkene.
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Reaction Setup

Hydrogenation

(E)-18-(THP-oxy)octadeca-16-en-5-yne

(3E,13Z)-1-(THP-oxy)octadeca-3,13-diene

Lindlar Catalyst (Pd/CaCO₃ poisoned with lead)

Quinoline

Solvent (e.g., Hexane or Ethanol)

Hydrogen Gas (H₂)

Workflow for the Lindlar hydrogenation.

Click to download full resolution via product page

Caption: Workflow for the Lindlar hydrogenation.

Materials:

(E)-18-(Tetrahydro-2H-pyran-2-yloxy)octadeca-16-en-5-yne

Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)

Quinoline

Hexane or Ethanol
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Hydrogen gas (balloon or hydrogenation apparatus)

Celite

Procedure:

Dissolve (E)-18-(tetrahydro-2H-pyran-2-yloxy)octadeca-16-en-5-yne (1.0 equivalent) in

hexane or ethanol in a round-bottom flask.

Add Lindlar catalyst (5-10% by weight of the alkyne) and a small amount of quinoline (as a

catalyst poison).

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir the mixture vigorously at room temperature.

Monitor the reaction progress by GC or TLC. The reaction should be stopped immediately

after the starting alkyne is consumed to prevent over-reduction to the alkane.

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad

with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield (3E,13Z)-1-(tetrahydro-2H-pyran-2-

yloxy)octadeca-3,13-diene. This product is often used in the next step without further

purification.

Protocol 4: Deprotection of the THP Ether
This final step removes the protecting group to yield the target alcohol.

Materials:

(3E,13Z)-1-(Tetrahydro-2H-pyran-2-yloxy)octadeca-3,13-diene

p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS)

Ethanol or Methanol
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Procedure:

Dissolve the THP-protected diene (1.0 equivalent) in ethanol or methanol.

Add a catalytic amount of p-TsOH or PPTS.

Stir the mixture at room temperature and monitor the reaction by TLC until the starting

material has been consumed.

Neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

Remove the solvent under reduced pressure.

Extract the residue with diethyl ether, wash with water and brine, dry over anhydrous sodium

sulfate, and concentrate.

Purify the crude product by silica gel column chromatography (hexane/ethyl acetate

gradient) to afford pure (3E,13Z)-octadecadien-1-ol.

Characterization Data
Spectroscopic Data for (3E,13Z)-Octadecadien-1-ol:

¹H NMR (CDCl₃): δ 5.50-5.30 (m, 4H, -CH=CH-), 3.64 (t, 2H, -CH₂OH), 2.30-1.95 (m, 8H,

allylic protons), 1.45-1.20 (m, 18H, -CH₂-), 0.90 (t, 3H, -CH₃).

¹³C NMR (CDCl₃): δ 132.5, 131.8, 129.5, 125.2, 62.8, 32.6, 32.1, 29.7, 29.6, 29.5, 29.3, 29.2,

28.9, 27.2, 25.7, 14.1.

Mass Spectrometry (EI): m/z 266 (M⁺), 248 (M-H₂O)⁺.

Conclusion
The stereoselective synthesis of (3E,13Z)-octadecadien-1-ol has been successfully outlined,

providing a detailed protocol for its preparation. The described synthetic route, utilizing a Wittig

reaction for the formation of the E-alkene and a Lindlar hydrogenation for the Z-alkene, offers a

reliable method for obtaining this biologically important pheromone with high stereochemical

control. The provided experimental procedures and quantitative data will be a valuable
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resource for researchers in the fields of chemical ecology, organic synthesis, and the

development of sustainable agricultural practices.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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